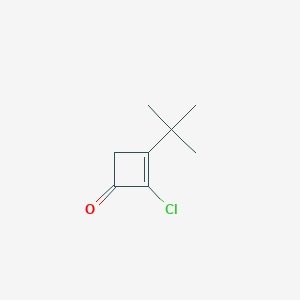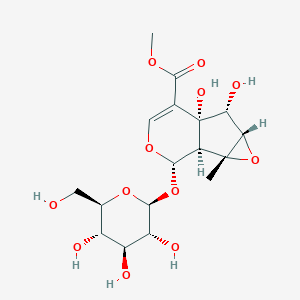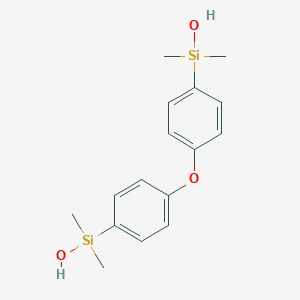
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate, also known as Br-cPT-cAMP, is a cyclic nucleotide analog that has been widely used in scientific research. It is a potent activator of cAMP-dependent protein kinase A (PKA) and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate acts as a potent activator of PKA by mimicking the binding of cAMP to the regulatory subunit of PKA. Upon binding, the catalytic subunit of PKA is released, leading to the phosphorylation of downstream targets. This results in the activation or inhibition of various biological processes, depending on the specific target protein.
Biochemical and Physiological Effects:
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to have various biochemical and physiological effects, including the regulation of ion channels, synaptic plasticity, gene expression, and cell proliferation. It has been shown to enhance the activity of L-type calcium channels, leading to increased calcium influx and enhanced synaptic transmission. Additionally, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to induce long-term potentiation (LTP) in hippocampal neurons, a cellular mechanism underlying learning and memory. Furthermore, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to induce the expression of immediate early genes, such as c-fos and zif268, which are involved in the regulation of gene expression. Finally, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to inhibit the growth and proliferation of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate in lab experiments include its high potency and selectivity for PKA, its stability in aqueous solutions, and its ability to penetrate cell membranes. Additionally, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to be effective in vivo, making it a useful tool for studying the role of PKA in various biological processes. However, there are also limitations to using 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate in lab experiments. For example, it may not accurately mimic the endogenous levels of cAMP in cells, and its effects may be influenced by other signaling pathways. Additionally, the use of 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate may not be appropriate for studying the effects of chronic PKA activation, as it is rapidly metabolized in vivo.
Zukünftige Richtungen
There are several future directions for the use of 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate in scientific research. One potential direction is the development of more selective and potent analogs that can be used to study the specific roles of different PKA isoforms. Additionally, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate could be used in combination with other pharmacological agents to investigate the interactions between different signaling pathways. Finally, the use of 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate in animal models of disease could provide valuable insights into the role of PKA in various pathological conditions.
Synthesemethoden
The synthesis of 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate involves the reaction of adenosine 3'5'-cyclic monophosphate (cAMP) with 3-bromo-2-oxopropylthiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been used extensively in scientific research as a tool to study the role of cAMP/PKA signaling pathway in various biological processes. It has been used to investigate the regulation of ion channels, synaptic plasticity, gene expression, and cell proliferation. Additionally, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been used as a pharmacological agent to modulate the activity of PKA in vitro and in vivo.
Eigenschaften
CAS-Nummer |
124379-89-1 |
|---|---|
Produktname |
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate |
Molekularformel |
C13H15BrN5O7PS |
Molekulargewicht |
496.23 g/mol |
IUPAC-Name |
[2-(3-bromoprop-2-enylidenesulfonio)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]azanide |
InChI |
InChI=1S/C13H15BrN5O7PS/c14-2-1-3-28-13-17-10(15)7-11(18-13)19(5-16-7)12-9(21)8(20)6(26-12)4-25-27(22,23)24/h1-3,5-6,8-9,12,20-21H,4H2,(H3-,15,17,18,22,23,24)/t6-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
WOGBXAXUYLADCT-YEAGJPMLSA-N |
Isomerische SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)SC=C=CBr)N |
SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)[S+]=CC=CBr)[NH-] |
Kanonische SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)SC=C=CBr)N |
Synonyme |
2-((3-bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




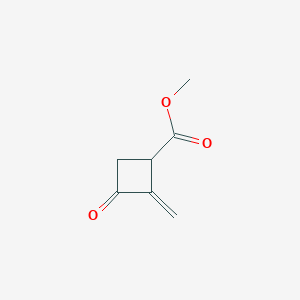

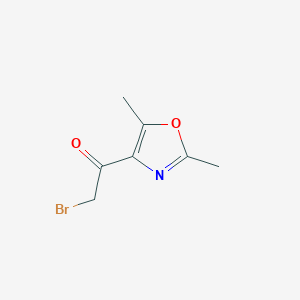
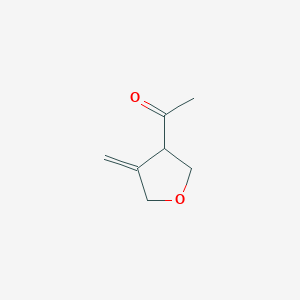
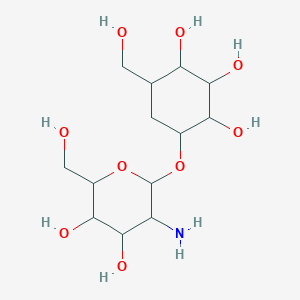
![3-fluoro-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide](/img/structure/B37884.png)



